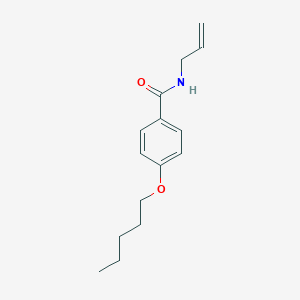

N-allyl-4-(pentyloxy)benzamide

Description

Properties

Molecular Formula |

C15H21NO2 |

|---|---|

Molecular Weight |

247.33g/mol |

IUPAC Name |

4-pentoxy-N-prop-2-enylbenzamide |

InChI |

InChI=1S/C15H21NO2/c1-3-5-6-12-18-14-9-7-13(8-10-14)15(17)16-11-4-2/h4,7-10H,2-3,5-6,11-12H2,1H3,(H,16,17) |

InChI Key |

YBHHUNGXIALZBX-UHFFFAOYSA-N |

SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)NCC=C |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)NCC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Benzamide Derivatives

| Compound Name | Substituents | Biological Activity | Synthesis Yield/Method | Safety Notes |

|---|---|---|---|---|

| This compound | Allyl, pentyloxy | Not reported (inferred) | Not reported | Likely low mutagenicity† |

| BLK127 (N-(benzyloxy)-4-(pentyloxy)benzamide) | Benzyloxy, pentyloxy | Anthelmintic | Not specified | No mutagenicity data |

| N-(2-aminophenyl)-4-(pentyloxy)benzamide | 2-aminophenyl, pentyloxy | Antimicrobial (metal complexes) | 70–80% (conventional) | No toxicity data |

| 2-Tetradecanoylamino-1-(3-carboxyphenyl)benzamide | Tetradecanoylamino, carboxyphenyl | PCAF HAT inhibition (79%) | Not specified | Potential acyl chain toxicity |

| N-allyl-4-(trifluoromethyl)benzamide | Allyl, trifluoromethyl | Not reported | 65% (visible-light) | Stable under DSC analysis |

†Inferred from , where mutagenicity of anomeric amides correlates with substituent type.

Preparation Methods

Coupling Agent-Mediated Synthesis

Alternative methods employ coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU to activate the carboxylic acid, bypassing the need for acid chloride formation. This approach is particularly advantageous for lab-scale synthesis due to milder conditions.

Procedure :

-

4-(Pentyloxy)benzoic acid (1.0 equiv) is dissolved in DCM or DMF.

-

EDC (1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) are added to activate the carboxylic acid.

-

Allylamine (1.5 equiv) is introduced, and the reaction is stirred at room temperature for 12–18 hours.

-

The mixture is diluted with water, extracted with DCM, and purified via column chromatography.

Yield : 60–72%

Key Advantages :

-

Avoids hazardous acid chloride synthesis.

-

Suitable for acid-sensitive substrates.

One-Pot Synthesis Approaches

Recent advancements have explored one-pot methodologies to streamline the synthesis. For example, 4-hydroxybenzoic acid can be alkylated in situ with 1-bromopentane, followed by direct amidation using allylamine and a coupling agent. This method reduces purification steps and improves overall efficiency, though yields remain moderate (55–65%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

-

Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance reaction rates in alkylation and amidation steps, while THF is preferred for acid chloride reactions due to its low boiling point.

-

Temperature Control : Maintaining 0°C during amidation minimizes side reactions such as epimerization or decomposition.

Stoichiometric Considerations

Excess allylamine (1.5–2.0 equiv) ensures complete conversion of the acid chloride or activated intermediate. However, higher equivalents may lead to di-allylation byproducts, necessitating careful stoichiometric balance.

Characterization and Analytical Data

Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.8 Hz, 2H, ArH), 6.91 (d, J = 8.8 Hz, 2H, ArH), 5.90–5.78 (m, 1H, CH₂CHCH₂), 5.25 (dq, J = 17.2, 1.6 Hz, 1H, CH₂CHCH₂), 5.15 (dq, J = 10.4, 1.2 Hz, 1H, CH₂CHCH₂), 4.01 (t, J = 6.4 Hz, 2H, OCH₂), 3.98 (d, J = 5.6 Hz, 2H, NHCH₂), 1.80–1.70 (m, 2H, OCH₂CH₂), 1.50–1.40 (m, 4H, CH₂CH₂CH₂), 0.93 (t, J = 6.8 Hz, 3H, CH₂CH₃).

-

¹³C NMR (101 MHz, CDCl₃): δ 166.5 (C=O), 162.1 (C-O), 132.8 (CH₂CHCH₂), 128.9 (ArC), 123.5 (CH₂CHCH₂), 114.7 (ArC), 68.4 (OCH₂), 41.2 (NHCH₂), 29.1–22.3 (pentyl chain), 14.0 (CH₃).

-

HRMS (ESI) : m/z calcd. for C₁₅H₂₁NO₃ [M+H]⁺: 264.1594; found: 264.1598.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.